

Azide-PEG3-Sulfone-PEG3-Azide structure and molecular weight

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Compound of Interest

Compound Name: Azide-PEG3-Sulfone-PEG3-Azide

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In-Depth Technical Guide to Azide-PEG3-Sulfone-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **Azide-PEG3-Sulfone-PEG3-Azide**, a critical tool in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Attributes

Azide-PEG3-Sulfone-PEG3-Azide is a hydrophilic, polyethylene glycol (PEG)-based linker featuring two terminal azide groups. These azide functionalities are poised for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The central sulfone group and the PEG chains contribute to the linker's overall solubility and pharmacokinetic properties.

Property	Value
IUPAC Name	1-Azido-2-(2-(2-(2-((2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)sulfonyl)ethoxy)ethoxy)ethoxy)ethane[1]
CAS Number	2055024-45-6[2][3]
Molecular Formula	C16H32N6O8S[2]
Molecular Weight	468.53 g/mol [2][3]
SMILES	[N-]= [N+]=NCCOCCOCCOCCS(CCOCCOCCOCCN =[N+]=[N-])(=O)=O[3]

Structural Representation

The structure of **Azide-PEG3-Sulfone-PEG3-Azide** is characterized by two PEG3 arms linked by a central sulfone group, with each arm terminating in an azide group.

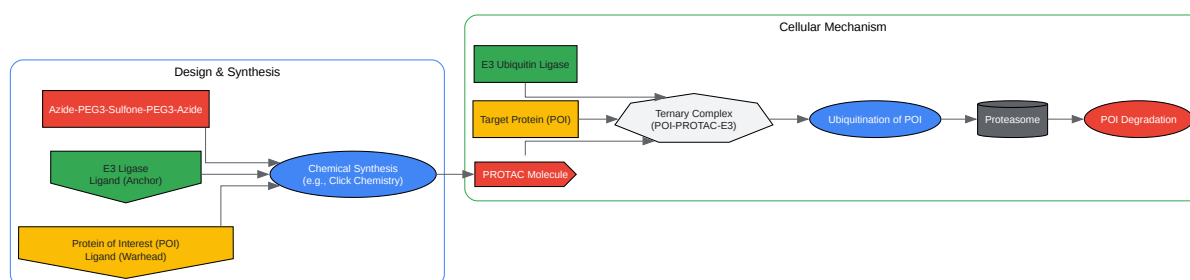


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Chemical Structure of **Azide-PEG3-Sulfone-PEG3-Azide**

Applications in Drug Development

This bifunctional linker is primarily employed in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, flexibility, and chemical properties are critical for the efficient formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for successful protein degradation.



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